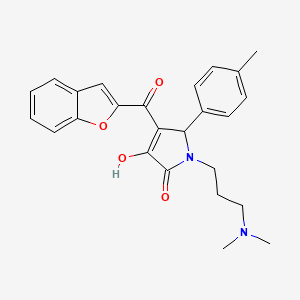

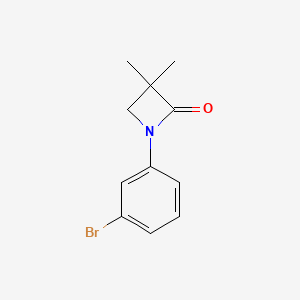

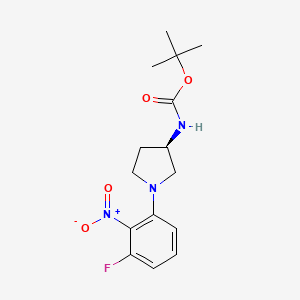

1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone” can be inferred from its name and similar compounds. For instance, a compound with a similar structure, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, has been analyzed by X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone” can be inferred from its structure and similar compounds. For instance, a compound with a similar structure, “3’-Bromopropiophenone”, has a melting point of 41°C, a boiling point of 145°C, and a molecular weight of 213.074 g/mol .Applications De Recherche Scientifique

Anti-Arrhythmia Agent

BH: has been investigated as an anti-arrhythmia agent. Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH, a tetrahydroisoquinoline derivative, shows promise in managing arrhythmias . Its pharmacokinetic characterization and metabolite identification have been studied both in vitro and in vivo. Notably, it undergoes phase-I demethylation, dehydrogenation, and epoxidation, as well as phase-II glucuronidation and sulfation . Further research in this area could enhance our understanding of BH’s efficacy and safety.

Anticancer Activity

New analogs of BH, specifically 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine , have been synthesized and evaluated for anticancer activity. These compounds exhibit potential as cancer therapeutics. Molecular docking studies suggest interactions with relevant protein targets, and ADME (absorption, distribution, metabolism, and excretion) predictions provide insights into their behavior in biological systems . Investigating BH derivatives further may reveal novel anticancer mechanisms.

Synthesis of Phthalocyanines and Phthalocyanine-Fullerene Dyads

3-(3-Bromophenyl)propionic acid: , a precursor derived from BH, plays a crucial role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds find applications in materials science, photovoltaics, and organic electronics. The ability to tailor their properties by functionalizing the phthalocyanine core is of great interest .

Orientations Futures

The future directions for the study of “1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields, such as medicine or chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The bromophenyl group may play a crucial role in these interactions .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

A study on a similar compound suggests that it is quickly absorbed into the blood circulatory system after oral administration .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, possibly influencing gene expression, enzyme activity, or cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-13(10(11)14)9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGIJCGWKYQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)

![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)

![2,4,6-Trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2631749.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)

![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)